REACTION_SMILES
|
[CH3:2][CH:3]1[CH2:4][CH:5]([C:9](=[O:10])[OH:11])[NH:6][CH2:7][CH2:8]1.[ClH:1].[OH2:20].[OH2:32].[OH:12][CH2:13][c:14]1[cH:15][cH:16][cH:17][cH:18][cH:19]1.[c:21]1([CH3:31])[cH:22][cH:23][c:24]([S:27](=[O:28])(=[O:29])[OH:30])[cH:25][cH:26]1.[cH:33]1[cH:34][cH:35][cH:36][cH:37][cH:38]1>>[CH3:2][CH:3]1[CH2:4][CH:5]([C:9](=[O:10])[O:11][CH2:13][c:14]2[cH:15][cH:16][cH:17][cH:18][cH:19]2)[NH:6][CH2:7][CH2:8]1.[c:21]1([CH3:31])[cH:22][cH:23][c:24]([S:27](=[O:28])(=[O:29])[OH:30])[cH:25][cH:26]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC1CCNC(C(=O)O)C1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OCc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccc(S(=O)(=O)O)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
CC1CCNC(C(=O)OCc2ccccc2)C1
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1ccc(S(=O)(=O)O)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:2][CH:3]1[CH2:4][CH:5]([C:9](=[O:10])[OH:11])[NH:6][CH2:7][CH2:8]1.[ClH:1].[OH2:20].[OH2:32].[OH:12][CH2:13][c:14]1[cH:15][cH:16][cH:17][cH:18][cH:19]1.[c:21]1([CH3:31])[cH:22][cH:23][c:24]([S:27](=[O:28])(=[O:29])[OH:30])[cH:25][cH:26]1.[cH:33]1[cH:34][cH:35][cH:36][cH:37][cH:38]1>>[CH3:2][CH:3]1[CH2:4][CH:5]([C:9](=[O:10])[O:11][CH2:13][c:14]2[cH:15][cH:16][cH:17][cH:18][cH:19]2)[NH:6][CH2:7][CH2:8]1.[c:21]1([CH3:31])[cH:22][cH:23][c:24]([S:27](=[O:28])(=[O:29])[OH:30])[cH:25][cH:26]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC1CCNC(C(=O)O)C1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OCc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccc(S(=O)(=O)O)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
CC1CCNC(C(=O)OCc2ccccc2)C1
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1ccc(S(=O)(=O)O)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |